(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity through various studies, highlighting its anticancer and anticonvulsant properties, along with a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C21H29NO3, with a molecular weight of 343.4599 g/mol. The compound features a conjugated system that may contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of this structure were evaluated for their cytotoxic effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
6a | HepG2 | 2.38 | 7.46 |
6b | HCT116 | 1.54 | 8.29 |
6c | MCF7 | 4.52 | 4.56 |
These results indicate that several derivatives showed enhanced potency compared to doxorubicin, a standard chemotherapy drug . The mechanisms of action were explored through various assays, including:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays revealed that these compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies indicated that these compounds affect the cell cycle progression, leading to cell death.
Anticonvulsant Activity
In addition to anticancer properties, this compound has been investigated for its anticonvulsant activity. A series of derivatives were synthesized and tested for their efficacy in seizure models:
Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|---|
6d | MES | 4.3 | 160.9 | 37.4 |
The compound demonstrated significant protection against seizures induced by maximal electroshock (MES), with a high protective index indicating a favorable safety profile compared to reference drugs . Mechanistic studies showed that it inhibits sodium channels (Na v1.1), which are critical for neuronal excitability.
Case Study: Anticancer Mechanisms
A study involving the evaluation of multiple derivatives highlighted their ability to modulate mitochondrial apoptosis pathways by altering the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 . This modulation is crucial for enhancing the apoptosis process in cancer cells.
Case Study: Anticonvulsant Mechanisms
In another investigation focused on anticonvulsant activity, the most active compound was assessed for its interaction with sodium channels using molecular docking studies, revealing specific binding interactions that contribute to its anticonvulsant effects .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(4-2-14-1-3-15-16(11-14)23-13-22-15)19-7-10-24-18(12-19)5-8-21-9-6-18/h1-4,11H,5-10,12-13H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDCKPREJTDJX-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.